molecular formula C19H16N2O6 B2550908 4-[[(E)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid CAS No. 1054391-84-2

4-[[(E)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid

Cat. No. B2550908
CAS RN: 1054391-84-2
M. Wt: 368.345
InChI Key: TYMUEBZUJAOSEA-UHFFFAOYSA-N
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Description

The compound "4-[[(E)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid" is a structurally complex molecule that appears to be related to various research areas, including the synthesis of azo-benzoic acids, drug-likeness properties of cyanoacrylamide derivatives, and the creation of novel co-crystals with potential pharmaceutical applications. The compound's structure suggests it may have applications in medicinal chemistry due to the presence of a cyano group, a phenyl ring with hydroxy and methoxy substituents, and a benzoic acid moiety .

Synthesis Analysis

The synthesis of related compounds typically involves Knoevenagel condensation reactions, as seen in the synthesis of cyanoacetyl aminobenzoic acids . These reactions are often used to create carbon-carbon double bonds in the presence of a base. The synthesis process is characterized by the use of physical and spectral methods for purification and characterization, including NMR and IR spectroscopy .

Molecular Structure Analysis

Molecular structures and geometries of similar compounds are often optimized using computational methods such as density functional theory (DFT), employing basis sets like 6-31G(d) . These analyses help in understanding the electronic structure and potential reactivity of the compound.

Chemical Reactions Analysis

The compound may undergo acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of these equilibria being dependent on solvent composition and pH . Additionally, the presence of a cyano group and a benzoic acid moiety suggests that it may participate in further chemical reactions, potentially as a ligand in coordination chemistry or as a reactive intermediate in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often determined using a variety of spectroscopic techniques, including UV-VIS, NMR, and IR. These techniques provide insights into the solubility, stability, and electronic properties of the compound. The in silico prediction of drug-likeness properties, such as adherence to Lipinski's rule and bioactivity as nuclear receptor ligands, is also a critical aspect of the analysis .

Scientific Research Applications

Synthesis and Characterization

This compound is related to a broad range of synthetic activities aimed at creating biologically active molecules. For instance, the synthesis and characterization of compounds with similar structures have been investigated for their potential antibacterial activities against various strains of bacteria. These activities leverage the compound's structural features to target microbial pathogens effectively (Banday, Mattoo, & Rauf, 2010).

Biological Activities

Antimicrobial Activity

Research has shown that derivatives of similar structural compounds exhibit significant antimicrobial activities. The exploration into 5-(alkenyl)-2-amino- and 2-(alkenyl)-5-phenyl-1,3,4-oxadiazoles, for example, demonstrates this potential through the efficient inhibition of bacterial strains such as E. coli, highlighting the compound's relevance in developing new antimicrobial agents (Banday, Mattoo, & Rauf, 2010).

Antioxidant Properties

Compounds containing the 4-hydroxy-3,5-dimethoxyphenyl moiety have also been synthesized and evaluated for their antioxidant abilities. These studies utilize various assays to measure the free-radical scavenging ability of the synthesized compounds, indicating their potential use in oxidative stress-related conditions (Hussain, 2016).

Applications in Liquid Crystal Synthesis

Another aspect of research involves the synthesis of new benzoyloxybenzoic acids that exhibit liquid crystalline behavior at high temperatures. These studies not only contribute to our understanding of liquid crystal science but also open avenues for creating new materials with potential applications in displays and optical devices (Weissflog et al., 1996).

Drug Design and Drug-likeness Properties

The design and synthesis of new compounds containing the specified chemical structure have been pursued to explore their drug-likeness properties. These efforts aim to develop molecules with potential therapeutic applications by combining beneficial structural features from known drugs, thus enhancing activity or reducing toxicity (Madhavi & Lakshmi Bhavani, 2021).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would likely depend on the specific biological or chemical context in which the compound is used .

Future Directions

The future directions for research on this compound could include further studies to elucidate its synthesis, reactions, and potential applications. For example, it could be interesting to investigate its potential uses in medicinal chemistry or materials science .

properties

IUPAC Name

4-[[(E)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6/c1-26-15-8-11(9-16(27-2)17(15)22)7-13(10-20)18(23)21-14-5-3-12(4-6-14)19(24)25/h3-9,22H,1-2H3,(H,21,23)(H,24,25)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMUEBZUJAOSEA-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamido]benzoic acid

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